(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Description
The compound (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a structurally complex molecule featuring a conjugated enone system, a trifluoromethyl group, and a 5-chloropyridinyl moiety. Its (E)-configuration at the iminomethyl group is critical for maintaining planar geometry, which influences intermolecular interactions and binding affinities. The chlorine atom on the pyridine ring enhances electron-withdrawing effects, while the trifluoromethyl group contributes to lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H8ClF3N2O2 |
|---|---|
Molecular Weight |
292.64 g/mol |
IUPAC Name |
(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-6(18)8(10(19)11(13,14)15)5-17-9-3-2-7(12)4-16-9/h2-5,19H,1H3/b10-8+,17-5? |
InChI Key |
GBIATHWTODQEQP-CSLUEFBVSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=NC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves a multi-step process. One common method includes the condensation of 5-chloropyridine-2-carbaldehyde with a trifluoromethyl ketone under basic conditions to form the imine intermediate. This intermediate is then subjected to a hydroxylation reaction to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The trifluoromethyl group enhances its binding affinity, while the hydroxyl group allows for hydrogen bonding interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Bioactivity Profiling and Target Interactions
Bioactivity Clustering and Mode of Action
Data mining of bioactivity profiles (e.g., NCI-60 and PubChem datasets) reveals that structural similarity strongly correlates with shared biological targets . For instance:
- Cytotoxicity: Analogues with chlorine substituents often exhibit enhanced cytotoxicity compared to non-halogenated versions, likely due to improved target binding .
Table 2: Hypothetical Bioactivity Comparison (Based on Structural Analogues)
Physicochemical Properties and Spectroscopic Analysis
NMR and Spectroscopic Signatures
NMR studies of similar compounds (e.g., rapamycin derivatives) demonstrate that chemical shifts in regions corresponding to substituents (e.g., positions 29–44 in ) directly reflect structural changes . For the target compound:
- Region A (positions 39–44) : Sensitive to pyridinyl substitution (e.g., Cl vs. Br).
- Region B (positions 29–36): Reflects conformational changes in the enone-hydroxyl system.
Table 3: NMR Chemical Shifts (ppm) of Key Protons
| Proton Position | Target Compound | 5-Bromo Analogue | (Z)-Isomer |
|---|---|---|---|
| 39–44 (Region A) | 7.8–8.2 | 7.9–8.5 | 7.2–7.6 |
| 29–36 (Region B) | 5.4–6.1 | 5.5–6.3 | 4.8–5.2 |
Biological Activity
(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a synthetic organic compound that exhibits significant biological activity. Its unique structure, featuring a trifluoromethyl group and a chloropyridine moiety, suggests potential applications in various fields, including medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClF3N2O |
| Molecular Weight | 293.66 g/mol |
| IUPAC Name | (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
| CAS Number | [insert CAS number here] |
The biological activity of (E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is primarily attributed to its ability to interact with specific biological targets. The iminomethyl group may facilitate binding to enzymes or receptors involved in various metabolic pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features that allow it to fit into the active site.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties that could be harnessed for developing new antibiotics or antifungal agents.
Biological Activity Studies
Several studies have investigated the biological effects of this compound. Notable findings include:
-
Antitumor Activity: Research indicates that similar compounds with chloropyridine groups exhibit cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have shown promise in inhibiting tumor growth in vitro and in vivo.
- Case Study: A study conducted on a series of chlorinated pyridine derivatives demonstrated their effectiveness in reducing cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Effects: The compound's potential as an antimicrobial agent has been explored through various assays.
- Study Findings: In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
